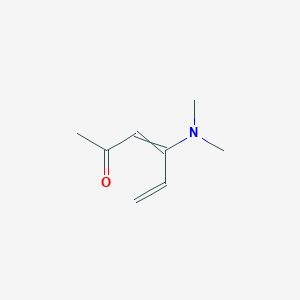
3,5-Hexadien-2-one, 4-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Hexadien-2-one,4-(dimethylamino)-(9ci) is an organic compound characterized by its unique structure, which includes a hexadienone backbone with a dimethylamino group attached at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Hexadien-2-one,4-(dimethylamino)-(9ci) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a dimethylamine derivative in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C) to facilitate the reaction.
Solvent: Solvents like ethanol or methanol are commonly used.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of 3,5-Hexadien-2-one,4-(dimethylamino)-(9ci) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Hexadien-2-one,4-(dimethylamino)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3,5-Hexadien-2-one,4-(dimethylamino)-(9ci) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Hexadien-2-one,4-(dimethylamino)-(9ci) involves its interaction with molecular targets through its reactive functional groups. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Hexadien-2-one,4,5-dimethyl-(7CI)
- 4-(4-chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one
Uniqueness
3,5-Hexadien-2-one,4-(dimethylamino)-(9ci) is unique due to its specific structural features and reactivity. The presence of the dimethylamino group at the fourth position distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-(dimethylamino)hexa-3,5-dien-2-one |
InChI |
InChI=1S/C8H13NO/c1-5-8(9(3)4)6-7(2)10/h5-6H,1H2,2-4H3 |
InChI Key |
VUDPBLCSRHZKMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C=C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















